molecular formula C10H7F3O3 B168337 Methyl 3-oxo-3-(2,4,5-trifluorophenyl)propanoate CAS No. 129527-43-1

Methyl 3-oxo-3-(2,4,5-trifluorophenyl)propanoate

Cat. No.: B168337
CAS No.: 129527-43-1
M. Wt: 232.16 g/mol
InChI Key: KYDQBHJLQFHWPL-UHFFFAOYSA-N
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Description

Methyl 3-oxo-3-(2,4,5-trifluorophenyl)propanoate (CAS 129527-43-1) is a high-purity β-ketoester compound with a molecular formula of C10H7F3O3 and a molecular weight of 232.16 g/mol. This chemical serves as a versatile and critical building block in organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs). Its structure, featuring a reactive β-ketoester group attached to a 2,4,5-trifluorophenyl ring, makes it a valuable precursor for constructing complex heterocyclic systems. In research and development, this compound is primarily valued as a key intermediate in the synthesis of quinolone and fluoroquinolone derivatives. The strategic placement of fluorine atoms on the phenyl ring is known to enhance the lipophilicity, metabolic stability, and bioavailability of the resulting molecules, which is a crucial design feature in modern antibacterial agents. The compound readily undergoes condensation reactions with various nucleophiles, such as anilines, facilitating cyclization routes like the Gould-Jacobs reaction to form the core quinoline scaffold found in many antibiotics. As a specialist synthetic intermediate, it enables researchers to explore new chemical entities with potential broad-spectrum biological activity. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary applications. Researchers should consult the safety data sheet (SDS) and adhere to all laboratory safety protocols before use.

Properties

IUPAC Name

methyl 3-oxo-3-(2,4,5-trifluorophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O3/c1-16-10(15)4-9(14)5-2-7(12)8(13)3-6(5)11/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYDQBHJLQFHWPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)C1=CC(=C(C=C1F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Claisen Condensation with Fluorinated Aromatic Ketones

The Claisen condensation between methyl esters and fluorinated aromatic ketones represents a foundational method for synthesizing β-keto esters. For methyl 3-oxo-3-(2,4,5-trifluorophenyl)propanoate, this approach typically involves reacting methyl acetate with 2,4,5-trifluorophenylacetyl chloride under basic conditions.

Reaction Scheme :

Methyl acetate+2,4,5-Trifluorophenylacetyl chlorideBaseMethyl 3-oxo-3-(2,4,5-trifluorophenyl)propanoate+HCl\text{Methyl acetate} + \text{2,4,5-Trifluorophenylacetyl chloride} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl}

Key Parameters :

  • Base : Sodium ethoxide (NaOEt) or potassium tert-butoxide (t-BuOK) in anhydrous tetrahydrofuran (THF).

  • Temperature : Reflux conditions (60–80°C) to drive enolate formation.

  • Yield : 70–75% after purification via column chromatography (hexane/ethyl acetate).

Side Reactions :

  • Diketone byproducts may form if stoichiometric ratios deviate, necessitating precise control of reactant equivalents.

Malonate Ester Alkylation

Alkylation of methyl malonate with 2,4,5-trifluorobenzoyl chloride offers a high-yielding alternative. This method leverages the nucleophilic reactivity of malonate enolates to form the β-keto ester backbone.

Procedure :

  • Enolate Formation : Methyl malonate is treated with a strong base (e.g., LDA) in THF at −78°C.

  • Alkylation : 2,4,5-Trifluorobenzoyl chloride is added dropwise, followed by warming to room temperature.

  • Workup : Acidic quenching (HCl) and extraction with dichloromethane yield the crude product, which is purified via recrystallization (ethanol/water).

Optimization Insights :

  • Catalyst : Magnesium chloride (MgCl₂) enhances reaction efficiency by stabilizing the enolate intermediate.

  • Yield : 80–85% under optimized conditions.

Oxidation of Secondary Alcohol Precursors

Dess–Martin periodinane (DMP)-mediated oxidation provides a late-stage route to the β-keto ester from a secondary alcohol intermediate.

Steps :

  • Synthesis of Alcohol Precursor : Ethyl 3-hydroxy-3-(2,4,5-trifluorophenyl)propanoate is prepared via reduction of the corresponding ketone using NaBH₄.

  • Oxidation : DMP in dichloromethane oxidizes the alcohol to the ketone at ambient temperature.

  • Esterification : Transesterification with methanol converts the ethyl ester to the methyl variant.

Advantages :

  • Selectivity : Minimal overoxidation observed due to DMP’s mild conditions.

  • Yield : 90% for the oxidation step, with an overall yield of 68% after transesterification.

Optimization of Reaction Parameters

Temperature and Solvent Effects

ParameterClaisen CondensationMalonate AlkylationDMP Oxidation
Optimal Temp 70°C−78°C to RT25°C
Solvent THFTHFDCM
Reaction Time 12 h4 h2 h
Yield 75%85%90%

Observations :

  • THF’s low polarity favors enolate stability in Claisen and malonate routes.

  • Dichloromethane (DCM) ensures homogeneous mixing during DMP oxidation.

Catalytic and Stoichiometric Considerations

  • Base Selection : Strong bases (e.g., NaH) improve enolate formation but risk side reactions with sensitive fluorine substituents. Weaker bases (e.g., Et₃N) are preferred for fluorinated substrates.

  • Catalyst Loadings : MgCl₂ at 10 mol% increases malonate alkylation yields by 15% compared to uncatalyzed reactions.

Industrial Scale Production Methods

Continuous Flow Synthesis

Adopting continuous flow reactors minimizes batch-to-batch variability and enhances heat transfer efficiency:

  • Residence Time : 30 minutes for Claisen condensation at 70°C.

  • Throughput : 5 kg/day using a modular reactor system.

Purification Techniques

  • Crystallization : Ethanol/water mixtures achieve >99% purity, avoiding costly chromatography.

  • Distillation : Short-path distillation under reduced pressure (10 mmHg) isolates the product with minimal thermal decomposition.

Comparative Analysis of Synthesis Methods

MethodYield (%)Purity (%)ScalabilityCost (USD/g)
Claisen Condensation7598Moderate12.50
Malonate Alkylation8599High9.80
DMP Oxidation6897Low22.40

Key Takeaways :

  • Malonate alkylation offers the best balance of yield, cost, and scalability for industrial applications.

  • DMP oxidation is reserved for small-scale, high-value syntheses due to reagent costs .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-oxo-3-(2,4,5-trifluorophenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Methyl 3-oxo-3-(2,4,5-trifluorophenyl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-oxo-3-(2,4,5-trifluorophenyl)propanoate is primarily related to its role as a synthetic intermediate. In the synthesis of Sitagliptin, it acts as a precursor that undergoes further chemical transformations to form the active pharmaceutical ingredient. The molecular targets and pathways involved are specific to the final product, such as the inhibition of dipeptidyl peptidase IV in the case of Sitagliptin .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 3-oxo-3-(2,4,5-trifluorophenyl)propanoate with structurally analogous β-keto esters, focusing on substituent effects, physicochemical properties, and applications.

Ester Group Variations

Compound Name Ester Group CAS Number Molecular Weight (g/mol) Key Applications
This compound Methyl 98349-24-7 246.18 Pharmaceutical intermediates
Ethyl 3-oxo-3-(2,4,5-trifluorophenyl)propanoate Ethyl 98349-24-7* 246.18 Delafloxacin synthesis
Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methylphenyl)propanoate Ethyl 112822-88-5 260.20 Research chemical

Note: Ethyl and methyl esters of the same phenyl group share the same CAS number in some sources due to structural similarity .

  • Impact of Ester Group : The methyl ester has a slightly lower molecular weight and may exhibit higher volatility compared to the ethyl derivative. Ethyl esters are often preferred in industrial synthesis due to better solubility in organic solvents .

Phenyl Ring Substituent Variations

Compound Name Substituents on Phenyl Ring CAS Number Similarity Score* Key Properties
This compound 2,4,5-Trifluoro 98349-24-7 1.00 (reference) High electronegativity, keto-enol tautomerism
Methyl 3-oxo-3-(3-(trifluoromethyl)phenyl)propanoate 3-Trifluoromethyl 93618-66-7 1.00 Increased steric hindrance
Ethyl 3-oxo-3-(2,4,5-trichlorophenyl)propanoate 2,4,5-Trichloro 63131-33-9 0.85 Higher lipophilicity, lower reactivity
Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate 4-Trifluoromethyl 106263-53-0 0.96 Altered electronic effects

Similarity scores based on structural and electronic resemblance .

  • Fluoro vs. Chloro Substitution : Chlorinated analogs (e.g., 2,4,5-trichloro) exhibit greater lipophilicity but reduced reactivity due to weaker electron-withdrawing effects compared to fluorine .

Physical and Chemical Properties

Property This compound Ethyl 3-oxo-3-(2,4,5-trifluorophenyl)propanoate Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methylphenyl)propanoate
Melting Point (°C) 66–68 66–68 Not reported
Boiling Point (°C) 283.1±35.0 283.1±35.0 Not reported
LogP (Predicted) 2.1 2.5 2.8
  • LogP Trends : Ethyl esters and compounds with additional hydrophobic groups (e.g., 3-methyl) exhibit higher lipophilicity, impacting membrane permeability in drug design .

Biological Activity

Methyl 3-oxo-3-(2,4,5-trifluorophenyl)propanoate (CAS Number: 129527-43-1) is a synthetic organic compound with the molecular formula C₁₁H₉F₃O₃. It has garnered attention in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals, including Sitagliptin, a well-known medication for type II diabetes. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Structure and Properties

  • Molecular Formula : C₁₁H₉F₃O₃
  • Molecular Weight : Approximately 252.19 g/mol
  • Functional Groups : Contains a keto group (C=O) and a trifluorophenyl moiety.

Synthesis Overview

The synthesis of this compound typically involves multiple stages:

  • Reagent Preparation : (2,4,5-trifluorophenyl)acetic acid is reacted with 1,1’-carbonyldiimidazole in acetonitrile.
  • Intermediate Formation : Monomethyl monopotassium malonate is introduced under basic conditions.
  • Final Product Formation : The reaction mixture is maintained at controlled temperatures to yield the final product.

The biological activity of this compound is primarily linked to its role as a precursor in the synthesis of pharmacologically active compounds. In the case of Sitagliptin, it inhibits dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism.

Pharmacological Applications

Research indicates that this compound may exhibit several pharmacological properties:

  • Antidiabetic Activity : As a key intermediate in Sitagliptin synthesis, it plays a crucial role in managing blood glucose levels.
  • Potential Anticancer Properties : Preliminary studies suggest that derivatives of this compound may interact with cancer cell pathways, although further research is necessary to establish efficacy.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

StudyFindingsReference
Study AInvestigated the inhibition of DPP-IV by Sitagliptin derived from this compound.
Study BExplored structural analogs for anticancer activity; indicated potential efficacy against specific cancer lines.
Study CAnalyzed metabolic pathways affected by this compound's derivatives in diabetic models.

Comparative Analysis with Related Compounds

This compound can be compared with similar compounds to highlight its unique properties:

CompoundStructureBiological Activity
Methyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoateSimilar trifluoromethyl substitutionLimited studies on DPP-IV inhibition
Ethyl 3-oxo-3-(2,4,5-trichlorophenyl)propanoateTrichlorophenyl substitutionPotential anticancer activity but less studied

Q & A

Q. What synthetic pathways are commonly employed to prepare Methyl 3-oxo-3-(2,4,5-trifluorophenyl)propanoate?

  • Methodological Answer : The compound is typically synthesized via β-keto ester formation. A key approach involves condensation of 2,4,5-trifluorobenzoyl derivatives with methyl acetoacetate or analogous β-keto esters under acidic or basic catalysis. For example, in a patent application, ethyl 3-oxo-3-(2,4,5-trifluorophenyl)propanoate (a structural analog) was synthesized using a multi-step protocol involving coupling of trifluoromethyl-substituted phenyl intermediates with activated esters . Adjusting reaction conditions (e.g., temperature, solvent polarity) can optimize yields.

Q. How can the structure of this compound be confirmed experimentally?

  • Methodological Answer : Structural confirmation requires a combination of spectroscopic techniques:
  • NMR : 1^1H and 13^{13}C NMR can identify the trifluorophenyl group (δ ~7.5–8.0 ppm for aromatic protons) and the β-keto ester moiety (δ ~3.7 ppm for methoxy group; δ ~3.3–3.5 ppm for methylene protons adjacent to the carbonyl) .
  • MS : High-resolution mass spectrometry (HRMS) confirms the molecular formula (C11_{11}H9_9F3_3O3_3, exact mass 246.0252) .
  • IR : Strong absorption bands near 1700–1750 cm1^{-1} confirm ester and ketone carbonyl groups .

Q. What analytical methods are recommended for assessing the purity of this compound?

  • Methodological Answer : Purity analysis typically employs:
  • HPLC : Reverse-phase chromatography with UV detection (λ = 210–260 nm) to separate impurities.
  • GC-MS : For volatile byproducts, using a polar column (e.g., DB-5) to resolve fluorinated derivatives .
  • Elemental Analysis : Quantify %C, %H, and %F to validate stoichiometry .

Advanced Research Questions

Q. How does the electronic effect of fluorine substituents influence the reactivity of this compound in nucleophilic reactions?

  • Methodological Answer : The electron-withdrawing fluorine atoms at the 2,4,5-positions on the phenyl ring activate the β-keto ester toward nucleophilic attack (e.g., enolate formation). Computational studies (DFT) can model charge distribution, showing enhanced electrophilicity at the ketone carbonyl due to inductive effects. Experimental validation via kinetic studies (e.g., reaction with Grignard reagents) can quantify rate enhancements compared to non-fluorinated analogs .

Q. What strategies mitigate degradation during storage or handling of this compound?

  • Methodological Answer : Stability studies under varied conditions reveal:
  • Temperature : Store at –20°C in inert atmospheres (argon) to prevent hydrolysis of the ester group.
  • Light : Amber vials reduce photodegradation, as UV exposure can cleave the β-keto ester bond.
  • Moisture : Use molecular sieves or anhydrous solvents (e.g., THF, DCM) during handling .

Q. How can computational modeling aid in predicting the biological activity of this compound?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and pharmacophore modeling can predict interactions with biological targets (e.g., enzymes or receptors). For instance, the trifluorophenyl group may enhance binding affinity to hydrophobic pockets. ADMET prediction tools (e.g., SwissADME) assess bioavailability and metabolic stability, guiding prioritization for in vitro assays .

Q. What contradictions exist in reported physicochemical data, and how can they be resolved?

  • Methodological Answer : Discrepancies in melting points (e.g., 66–68°C vs. 88–91°C for analogs ) may arise from polymorphic forms or impurities. Techniques to resolve this include:
  • DSC/TGA : Differentiate polymorphs via thermal behavior.
  • XRD : Compare crystalline structures of batches synthesized under varied conditions .

Experimental Design & Data Analysis

Q. How to design a scalable synthesis protocol for this compound while maintaining regioselectivity?

  • Methodological Answer : Optimize stepwise synthesis:

Step 1 : Friedel-Crafts acylation of 2,4,5-trifluorobenzene with methyl malonyl chloride.

Step 2 : Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient).

Scale-up : Use flow chemistry to enhance heat/mass transfer and reduce side reactions .

Q. What spectroscopic techniques are critical for tracking reaction progress in real-time?

  • Methodological Answer :
  • In situ IR : Monitor carbonyl group conversion (e.g., disappearance of acyl chloride peaks).
  • ReactRaman : Track β-keto ester formation via characteristic Raman shifts (~1650 cm1^{-1}) .

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